3,4-Dichloro-2-methylcinnamic acid
Description
3,4-Dichloro-2-methylcinnamic acid is a halogenated cinnamic acid derivative characterized by a dichloro substitution at the 3,4-positions of the benzene ring and a methyl group at the 2-position. Its structural features confer distinct physicochemical properties, including increased lipophilicity and stability compared to non-halogenated analogs.
Properties
IUPAC Name |
3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(3-5-9(13)14)2-4-8(11)10(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQUPKVOPIRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Arylation of Methacrylic Acid Using Diazonium Chloride of 3,4-Dichloroaniline
This method involves generating the diazonium salt of 3,4-dichloroaniline, followed by its catalytic arylation with methacrylic acid to form 2-chloro-3-aryl-2-methylpropionic acid intermediates, which can be further converted to the target cinnamic acid derivative.
- Diazotization is performed in hydrochloric acid medium at temperatures below 10°C using sodium nitrite in slight excess (3-5 molar equivalents relative to 3,4-dichloroaniline).
- Catalysts for arylation include copper(I) bromide or copper(II) chloride, with copper(I) preferred for higher selectivity.
- Reaction conditions : The arylation step uses 1.25 to 2 molar equivalents of methacrylic acid with 0.005 to 0.05 mol of catalyst, typically at mild temperatures.
- Post-reaction processing : The intermediate halo acid is aminated with amines (e.g., ammonia, methylamine, dimethylamine) in sealed reactors at 20-80°C for 4-48 hours, followed by acidification to isolate the amino acid or acid derivatives.
Catalytic Knoevenagel or Perkin-type Condensation Using Metal Carboxylate Catalysts
An alternative approach is the catalytic condensation of the corresponding substituted benzaldehyde with ketene or acetic anhydride under catalysis by iron and/or zinc salts of carboxylic acids.
- The process uses iron and zinc salts of mono- or di-carboxylic acids (e.g., acetic acid, benzoic acid, cinnamic acid) containing free carboxylic acids or anhydrides.
- Catalysts typically contain 1-50% by weight of free carboxylic acids or anhydrides.
- Reaction involves condensation of 3,4-dichloro-2-methylbenzaldehyde with ketene in presence of these catalysts to form the substituted cinnamic acid.
- This method improves upon the classical Perkin process by reducing the need for large excesses of acetic anhydride and alkali metal acetates and shortens reaction times.
- Typical catalysts include iron(II) or zinc(II) salts of carboxylic acids with carbon chains from 2 to 20 carbons, such as acetic acid salts.
- Reaction conditions are optimized to balance catalyst acidity and metal coordination to achieve high yields and selectivity.
Multi-step Synthesis via 3,4-Dichloro-2-methylaniline Intermediate
Although this method is more focused on the synthesis of 3,4-dichloro-2-methylaniline, it is relevant as a precursor to the cinnamic acid derivative.
- Starting from 2,3-dichlorotoluene, nitration with concentrated nitric acid followed by reduction using SnCl2 in aqueous HCl yields 3,4-dichloro-2-methylaniline.
- Subsequent diazotization and coupling reactions can be used to introduce the cinnamic acid moiety.
- This route involves multi-step synthesis with moderate yields and requires careful control of reaction conditions to avoid over-nitration or dechlorination.
| Method | Key Reagents | Catalyst(s) | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Arylation via Diazonium Salt | 3,4-Dichloroaniline, Methacrylic acid | CuBr, CuCl2 | <10°C diazotization; 20-80°C amination | High selectivity; versatile intermediates | Multi-step; requires low temp control |
| Catalytic Knoevenagel/Perkin-type | 3,4-Dichloro-2-methylbenzaldehyde, Ketene | Fe/Zn salts of carboxylic acids | Mild heating; catalyst with free acid content | Reduced waste; shorter reaction time | Requires catalyst optimization |
| Multi-step via 3,4-Dichloro-2-methylaniline | 2,3-Dichlorotoluene, HNO3, SnCl2 | None (chemical reduction) | Concentrated acid nitration; aqueous reduction | Established route to intermediate | Longer synthesis; moderate yield |
- The arylation method using diazonium salts is well-documented for introducing dichloro substituents with high regioselectivity and is favored for producing amino acid derivatives related to cinnamic acids.
- Catalytic processes using iron and zinc salts as catalysts have demonstrated improved efficiency over classical Perkin syntheses, with reduced reagent excess and better environmental profiles.
- The presence of free carboxylic acids or anhydrides in the catalyst preparation is critical to catalytic activity and selectivity.
- Control of temperature and reagent stoichiometry is essential in diazotization and arylation steps to prevent side reactions such as hydrolysis or over-chlorination.
- Industrial-scale synthesis may prefer catalytic methods due to scalability and reduced waste generation.
The preparation of 3,4-Dichloro-2-methylcinnamic acid can be achieved through several synthetic routes, with the most prominent being diazonium salt arylation of methacrylic acid and catalytic condensation of substituted benzaldehydes with ketene using iron or zinc carboxylate catalysts. Each method offers distinct advantages in terms of selectivity, reaction time, and environmental impact. The choice of method depends on the desired scale, purity requirements, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 3,4-Dichloro-2-methylbenzoic acid
Reduction: 3,4-Dichloro-2-methylbenzyl alcohol
Substitution: 3,4-Dichloro-2-methylbenzene derivatives
Scientific Research Applications
3,4-Dichloro-2-methylcinnamic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects in treating diseases
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance:
Antimicrobial activity: Disruption of bacterial cell membranes and inhibition of essential enzymes
Anticancer activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 3,4-Dichloro-2-methylcinnamic acid, differing in substituent positions or functional groups:
Key Observations:
- Substituent Effects : The dichloro groups in this compound enhance lipophilicity (higher logP) compared to hydroxyl or methoxy analogs like caffeic acid or 3,4-dimethoxycinnamic acid . This increases membrane permeability and metabolic stability, making it suitable for hydrophobic environments.
- Positional Isomerism : 3,4-Dichloro substitution differs from 3,5-dichloro analogs (e.g., 3,5-Dichloro-2-methoxybenzoic acid), which may alter steric hindrance and electronic effects in reactions .
Functional Analogs
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Applications : Used in pharmacological research (antioxidant, anti-inflammatory), food additives, and cosmetics .
- Contrast : Unlike this compound, caffeic acid’s hydroxyl groups make it water-soluble and prone to oxidation, limiting its stability in industrial processes .
3,4-Dimethoxycinnamic Acid
- Applications : Laboratory chemical and synthetic precursor .
- Contrast : The electron-donating methoxy groups reduce electrophilicity compared to the electron-withdrawing chlorine atoms in this compound, affecting reactivity in coupling reactions .
Solubility and Stability
Q & A
Q. What are the recommended methods for synthesizing 3,4-Dichloro-2-methylcinnamic acid, and how can purity be validated?
Synthesis typically involves halogenation and alkylation of cinnamic acid derivatives. For example, chlorination of 2-methylcinnamic acid using chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled conditions can yield the dichloro-substituted product. Purity validation requires a combination of techniques:
- HPLC : To quantify impurities and confirm retention time against a reference standard .
- NMR Spectroscopy : To verify structural integrity (e.g., characteristic peaks for Cl substituents at δ ~7.0–7.5 ppm for aromatic protons and δ ~2.5 ppm for the methyl group) .
- Melting Point Analysis : Consistency with literature values (e.g., 160–165°C for similar dichlorinated cinnamic acids) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should evaluate:
- Thermal Stability : Accelerated degradation tests at elevated temperatures (e.g., 40–60°C) using TGA/DSC .
- Photostability : Exposure to UV/VIS light to monitor degradation products via LC-MS .
- Humidity Sensitivity : Storage at 75% relative humidity with periodic HPLC analysis to detect hydrolysis .
Recommended storage: Dark, anhydrous conditions at 2–8°C to minimize decomposition .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:
- Isomeric Purity : Ensure the compound is free of cis/trans isomers, which can be separated via chiral chromatography .
- Cell Line Specificity : Conduct dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to identify context-dependent effects .
- Metabolic Stability : Use liver microsome assays to assess if observed activity is due to the parent compound or metabolites .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- QSAR Studies : Correlate substituent positions (e.g., Cl at C3/C4, methyl at C2) with logP and solubility using software like Schrödinger .
- Docking Simulations : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory applications) .
- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability and cytochrome P450 interactions .
Q. What advanced analytical techniques are critical for characterizing degradation pathways of this compound?
- High-Resolution Mass Spectrometry (HR-MS) : Identify degradation products via exact mass matching .
- FT-IR Spectroscopy : Detect functional group changes (e.g., loss of carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .
- X-ray Crystallography : Resolve structural alterations in degraded crystals .
Methodological Considerations
Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?
Q. What protocols ensure accurate quantification in biological matrices (e.g., plasma or tissue)?
- Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound from complex matrices .
- Internal Standards : Use deuterated analogs (e.g., D₃-3,4-Dichloro-2-methylcinnamic acid) for LC-MS/MS calibration .
- Validation Parameters : Include linearity (R² > 0.99), recovery (>85%), and LOQ (<10 ng/mL) per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
